1-Ethynyl-3-fluoro-5-isopropoxybenzene
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Overview
Description
1-Ethynyl-3-fluoro-5-isopropoxybenzene is an organic compound characterized by the presence of an ethynyl group, a fluorine atom, and an isopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-fluoro-5-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 3-fluoro-5-isopropoxybenzene with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-fluoro-5-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-Ethynyl-3-fluoro-5-isopropoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-fluoro-5-isopropoxybenzene involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s stability and reactivity, while the isopropoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
- 1-Ethynyl-3-fluorobenzene
- 1-Ethynyl-4-fluorobenzene
- 1-Ethynyl-2-fluorobenzene
Comparison: 1-Ethynyl-3-fluoro-5-isopropoxybenzene is unique due to the presence of the isopropoxy group, which can significantly influence its chemical and physical properties. Compared to other ethynyl-fluorobenzene derivatives, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethynyl-3-fluoro-5-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-4-9-5-10(12)7-11(6-9)13-8(2)3/h1,5-8H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKKACVRGDJFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C#C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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